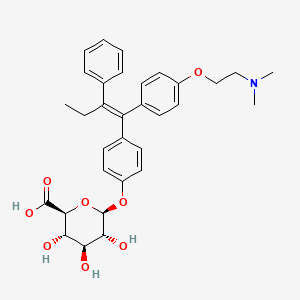

(E)-4-Hydroxy tamoxifen O-beta-D-glucuronide

説明

(E)-4-Hydroxy tamoxifen O-beta-D-glucuronide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a beta-D-glucopyranosiduronic acid moiety attached to a phenyl group, further connected to a dimethylaminoethoxyphenyl and phenylbutenyl group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Hydroxy tamoxifen O-beta-D-glucuronide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Dimethylaminoethoxyphenyl Intermediate: This involves the reaction of 4-hydroxybenzaldehyde with 2-(dimethylamino)ethanol under acidic conditions to form the dimethylaminoethoxyphenyl intermediate.

Coupling with Phenylbutenyl Group: The intermediate is then coupled with a phenylbutenyl group through a Wittig reaction, which involves the use of a phosphonium ylide and a base such as sodium hydride.

Attachment of Beta-D-Glucopyranosiduronic Acid: The final step involves the glycosylation of the coupled product with beta-D-glucopyranosiduronic acid using a glycosyl donor and a promoter such as silver triflate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

(E)-4-Hydroxy tamoxifen O-beta-D-glucuronide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, forming saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Saturated derivatives.

Substitution: Alkylated or alkoxylated products.

科学的研究の応用

(E)-4-Hydroxy tamoxifen O-beta-D-glucuronide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

作用機序

The mechanism of action of (E)-4-Hydroxy tamoxifen O-beta-D-glucuronide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

類似化合物との比較

Similar Compounds

- 4-[(1E)-2-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-1-yl]phenol

- 1-chloro-4-{4-[2-(dimethylamino)ethoxy]phenyl}-3,4-diphenylbut-3-en-2-ol

Uniqueness

(E)-4-Hydroxy tamoxifen O-beta-D-glucuronide is unique due to its beta-D-glucopyranosiduronic acid moiety, which imparts specific biological and chemical properties not found in similar compounds. This uniqueness makes it valuable for targeted research and applications.

生物活性

(E)-4-Hydroxy tamoxifen O-beta-D-glucuronide (also known as 4-OH-TAM-glucuronide) is a significant metabolite of tamoxifen, a widely used antiestrogen in breast cancer treatment. This compound is formed through the glucuronidation of 4-hydroxytamoxifen, which enhances its solubility and facilitates its excretion. Understanding the biological activity of this glucuronide is crucial for evaluating its pharmacological effects and implications in cancer therapy.

The biological activity of this compound is primarily linked to its role in modulating estrogen receptor (ER) activity and its influence on various signaling pathways. The compound exhibits both ER-dependent and ER-independent mechanisms:

- Estrogen Receptor Modulation : Like its parent compound, tamoxifen, the glucuronide can interact with estrogen receptors, potentially influencing cell proliferation in hormone-sensitive cancers.

- Autophagic Induction : Recent studies have indicated that 4-hydroxy tamoxifen can induce autophagic cell death in certain cancer cell lines, such as malignant peripheral nerve sheath tumors (MPNSTs). This process involves the degradation of K-Ras, a critical oncogene, thereby promoting cell death independent of apoptosis pathways .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound are influenced by genetic polymorphisms in UDP-glucuronosyltransferases (UGTs), particularly UGT1A4. Variants in this gene can significantly alter glucuronidation rates, impacting therapeutic efficacy and toxicity profiles .

- Glucuronidation Rates : Studies have shown that certain polymorphisms lead to increased or decreased glucuronidation activity, affecting the plasma concentrations of tamoxifen and its metabolites .

- Bioavailability : The glucuronidation process enhances the solubility and bioavailability of 4-hydroxytamoxifen, facilitating its elimination from the body while potentially altering its pharmacological effects.

Case Studies and Clinical Implications

Several clinical studies have explored the implications of this compound in breast cancer treatment:

- Breast Cancer Treatment : The presence of this glucuronide may influence the therapeutic outcomes in patients treated with tamoxifen. Variability in UGT1A4 activity among individuals could lead to differential responses to treatment, necessitating personalized approaches to therapy .

- Endometrial Cancer Risk : While tamoxifen is effective against estrogen-dependent tumors, it has been associated with an increased risk of endometrial cancer. The metabolic pathways involving glucuronidation may play a role in this risk profile by altering the balance of active metabolites .

Comparative Analysis

| Compound | Mechanism | Clinical Relevance |

|---|---|---|

| Tamoxifen | ER modulation | Primary treatment for ER-positive breast cancer |

| 4-Hydroxytamoxifen | ER-dependent cytotoxicity | Active metabolite contributing to efficacy |

| This compound | Enhanced solubility and excretion | Impacts pharmacokinetics and individual response |

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO8/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(15-11-21)39-19-18-33(2)3)22-12-16-24(17-13-22)40-32-29(36)27(34)28(35)30(41-32)31(37)38/h5-17,27-30,32,34-36H,4,18-19H2,1-3H3,(H,37,38)/b26-25+/t27-,28-,29+,30-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRNQFUJUAOPJD-OFKVRPASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857842 | |

| Record name | 4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152764-51-7 | |

| Record name | 4-[(1E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152764-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。